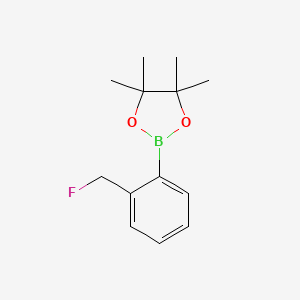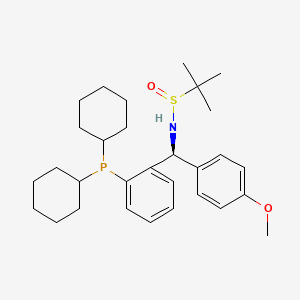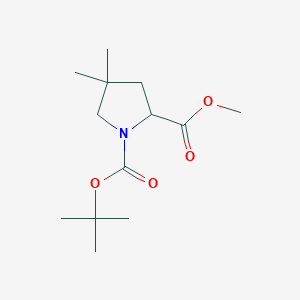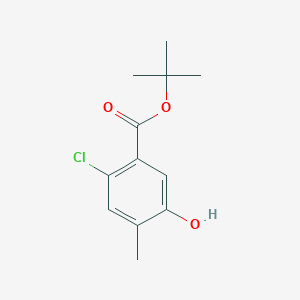
tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate: is an organic compound that belongs to the class of benzoates. These compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as tert-butyl, chloro, hydroxy, and methyl makes this compound versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate typically involves the esterification of 2-chloro-5-hydroxy-4-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions may include heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: 2-chloro-5-oxo-4-methylbenzoate.
Reduction: 2-hydroxy-5-hydroxy-4-methylbenzoate.
Substitution: 2-amino-5-hydroxy-4-methylbenzoate (if reacted with an amine).
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of different functional groups on biological activity. It may serve as a model compound in enzyme inhibition studies or receptor binding assays.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features could be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-chloro-4-methylbenzoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
tert-Butyl 2-hydroxy-5-chloro-4-methylbenzoate: The position of the hydroxy and chloro groups is reversed, which may affect its reactivity and applications.
tert-Butyl 2-chloro-5-methoxy-4-methylbenzoate: The hydroxy group is replaced by a methoxy group, altering its chemical properties.
Uniqueness
The presence of both hydroxy and chloro groups in tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate makes it unique compared to its analogs. This combination of functional groups allows for a wider range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl 2-chloro-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C12H15ClO3/c1-7-5-9(13)8(6-10(7)14)11(15)16-12(2,3)4/h5-6,14H,1-4H3 |
InChI Key |
NCZHBGUTIFCVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


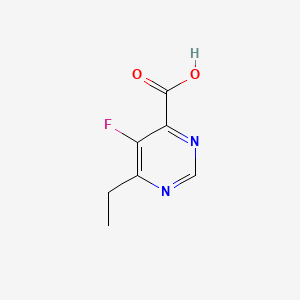

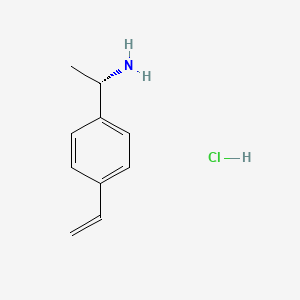
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
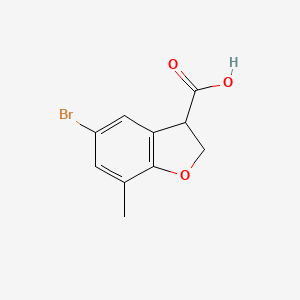
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)


